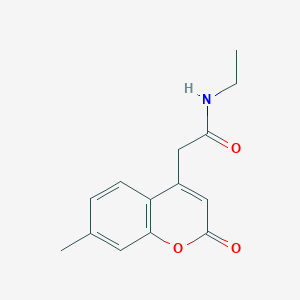

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Description

Properties

IUPAC Name |

N-ethyl-2-(7-methyl-2-oxochromen-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-15-13(16)7-10-8-14(17)18-12-6-9(2)4-5-11(10)12/h4-6,8H,3,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXAWFBFYDOTHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include the use of solvents such as dry acetone and catalysts like anhydrous potassium carbonate at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted coumarin derivatives .

Scientific Research Applications

Structure and Composition

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has the following chemical structure:

- Molecular Formula : C13H15NO3

- Molecular Weight : 235.27 g/mol

- CAS Number : 919758-07-9

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules, making it valuable in synthetic chemistry.

Biology

In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. Its structural characteristics enable it to interact with various biological targets, leading to significant pharmacological activities.

Medicine

Research indicates that this compound may have therapeutic applications, particularly in oncology. Studies have shown its efficacy as an anti-cancer agent, with potential to inhibit tumor cell proliferation.

Case Study: Anticancer Activity

A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant inhibition of cell viability, suggesting its potential as a lead compound for drug development .

Industry

In industrial applications, this compound is utilized in the production of new materials such as polymers and dyes. Its unique chemical properties allow for the development of products with specific characteristics, including fluorescence and stability.

Uniqueness of N-Ethyl Derivative

What distinguishes this compound is its ethyl and acetamide groups that enhance solubility and interaction with biological targets compared to other coumarin derivatives.

This compound has been documented for various biological activities:

- Antimicrobial Properties : Effective against multidrug-resistant bacteria.

- Antioxidant Effects : Scavenges free radicals, protecting cells from oxidative stress.

- Cytotoxicity : Induces apoptosis in cancer cells through activation of apoptotic pathways.

Case Study: Antimicrobial Efficacy

A recent investigation highlighted the effectiveness of N-substituted chromenones against resistant bacterial strains, emphasizing their potential as alternative therapeutic agents .

Mechanism of Action

The mechanism of action of N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide with key analogs, focusing on structural variations, synthesis, and bioactivity.

Substituent Variations on the Coumarin Core

- Position of Methyl Group: The target compound features a 7-methyl substituent on the coumarin ring. In contrast, (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (–4) has a 4-methyl group. 2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide () combines 4-methyl and 6-chloro substituents, demonstrating how halogenation enhances bioactivity .

Acetamide Nitrogen Substituents

- Ethyl vs. Aromatic Groups :

- The N-ethyl group in the target compound contrasts with bulkier substituents like N-(4-chlorobenzyl) () or N-(3,5-dimethylphenyl) (). Bulky groups may reduce solubility but improve receptor specificity .

- (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide () includes a chloro-phenyl group, which conferred superior anti-inflammatory activity (outperforming ibuprofen) .

Linkage Type: Direct vs. Oxy-Acetamide

- Direct Acetamide vs. Ether Linkage: The target compound’s direct acetamide bond differs from ether-linked analogs like 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (). N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide (), lacking an ethyl group, inhibited tumor-associated carbonic anhydrases, suggesting that alkylation (e.g., N-ethyl) might modulate enzyme selectivity .

Table 1: Bioactivity Comparison of Selected Analogs

- Key SAR Insights :

- Anti-inflammatory Activity : Chloro and phenyl groups enhance activity ().

- Anticancer Activity : Ether-linked acetamides with aromatic N-substituents show promise ().

- Enzyme Inhibition : Simpler acetamides (e.g., ) target carbonic anhydrases, suggesting the ethyl group in the target compound might fine-tune selectivity.

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds

*Inferred from structural analogs. Ethyl groups may improve solubility compared to aromatic substituents.

Biological Activity

N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound belonging to the class of chromenones, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, antioxidant, and potential anticancer properties, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound features a chromenone core, which is known for its significant biological properties. The synthesis typically involves the condensation of 7-methylcoumarin with ethyl bromoacetate in the presence of a base, followed by various modifications to introduce the ethyl and acetamide groups.

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study evaluating its effectiveness against various bacterial strains found that it has notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, indicating its potential role in mitigating oxidative stress:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 15 |

These findings highlight the compound's potential utility in preventing oxidative damage in biological systems .

3. Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it was found to inhibit the proliferation of A549 lung cancer cells with an IC50 value of 30 µM. Additionally, the compound was shown to induce apoptosis in these cells, suggesting a mechanism involving programmed cell death:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical Cancer) | 35 |

These results indicate that this compound may serve as a lead compound for further anticancer drug development .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Receptor Modulation : It can modulate receptor activity, potentially affecting signal transduction pathways associated with cell growth and apoptosis.

- Redox Reactions : The chromene core participates in redox reactions, which may enhance its antioxidant capabilities by scavenging reactive oxygen species .

Case Studies

Several case studies have documented the efficacy of N-ethyl derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of N-substituted chromenones against multidrug-resistant strains of bacteria, emphasizing their potential as alternative therapeutic agents .

- Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, demonstrating that structural modifications can enhance its anticancer activity significantly .

Q & A

Q. What orthogonal methods validate purity and stability under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.